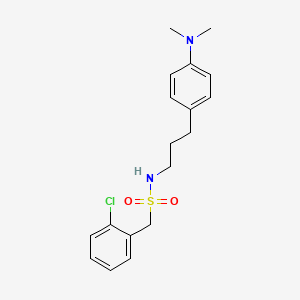
1-(2-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a dimethylamino phenyl group, and a methanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Applications De Recherche Scientifique
1-(2-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 2-chlorophenyl and 4-(dimethylamino)phenyl derivatives. These intermediates are then subjected to a series of reactions, including alkylation, sulfonation, and amination, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to streamline the production process and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-chlorophenyl)-N-(3-(4-(methylamino)phenyl)propyl)methanesulfonamide
- 1-(2-chlorophenyl)-N-(3-(4-(ethylamino)phenyl)propyl)methanesulfonamide
Uniqueness
1-(2-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable molecule for research and development.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2S/c1-21(2)17-11-9-15(10-12-17)6-5-13-20-24(22,23)14-16-7-3-4-8-18(16)19/h3-4,7-12,20H,5-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSSAMBVBRFXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
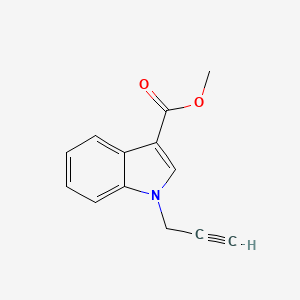
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-2-yl)ethanone;hydrochloride](/img/structure/B2754202.png)

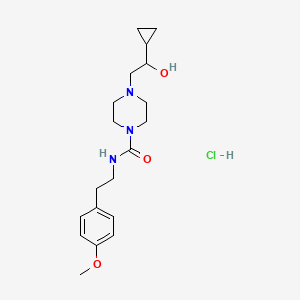
![5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2754206.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2754208.png)
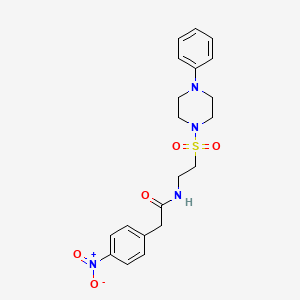
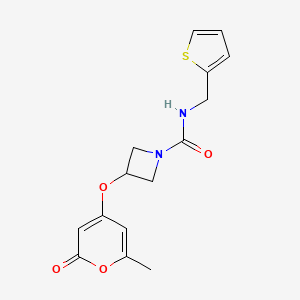
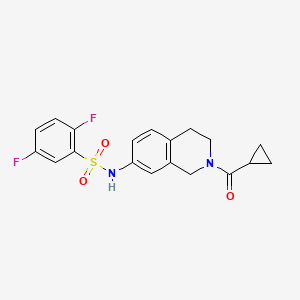
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2754217.png)
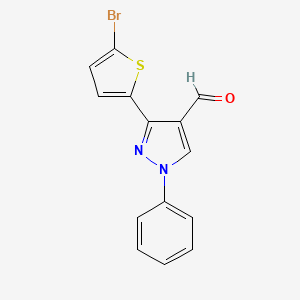
![Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone](/img/structure/B2754219.png)
![3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2754220.png)
![5-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2754222.png)
